![molecular formula C10H14BrNO B2572061 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide CAS No. 25939-85-9](/img/structure/B2572061.png)
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide
Overview
Description
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a chemical compound with the molecular formula C10H13NO.BrH. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.
Mechanism of Action
Target of Action
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a chemical reagent used in organic synthesis
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
Thiqs, in general, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Cellular Effects
It is suggested that it may have some influence on cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are required to confirm these effects.
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the isoquinoline derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various N-substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide
- Molecular Formula : C10H14BrNO
- Molecular Weight : 244.13 g/mol
- CAS Number : 25939-85-9
Structural Characteristics
The compound belongs to the isoquinoline class of alkaloids and features a tetrahydroisoquinoline core. The presence of the hydroxyl group and the bromine atom is crucial for its biological interactions.
Neuroprotective Effects
Research has highlighted the neuroprotective properties of this compound. Studies indicate that it may protect against neurotoxic agents such as MPTP and rotenone by:
- Mechanism of Action : Antagonizing glutamatergic systems and scavenging free radicals.
- Case Study : In rodent models, this compound demonstrated significant neuroprotection against dopamine depletion, suggesting potential applications in treating Parkinson's disease and other neurodegenerative disorders .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against various pathogens. It has been tested against several bacterial strains with notable results:
Pathogen | Inhibition Zone (mm) | Mechanism |
---|---|---|
Staphylococcus aureus | 15 | Disruption of cell membrane |
Escherichia coli | 12 | Inhibition of protein synthesis |
These findings support its potential as an antimicrobial agent in clinical settings.
Anti-Cancer Properties
This compound has also been investigated for its anti-cancer effects:
Cell Line | IC50 (μg/mL) | Mechanism |
---|---|---|
MCF7 (Breast Cancer) | 5.0 | Microtubule destabilization |
MDA-MB-231 | 4.0 | Induction of apoptosis |
These results indicate that the compound may play a role in cancer therapy by targeting microtubules and promoting cell death .
Synthesis Procedure:
- Combine phenylethylamine with an aldehyde.
- Use an acid catalyst to facilitate the reaction.
- Isolate the product as a hydrobromide salt to enhance solubility.
This approach allows for the modification of the compound to optimize its biological activities.
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative without the methyl and hydroxyl groups, known for its neuroprotective properties.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with additional hydroxyl groups, which may have different biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar to the compound but lacks the hydroxyl group, affecting its chemical reactivity and biological activity.
This compound stands out due to its unique combination of neuroprotective, antidepressant-like, and antioxidant properties, making it a compound of significant interest in scientific research.
Biological Activity
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide (1MeTIQ) is a synthetic compound derived from tetrahydroisoquinoline, a class recognized for its diverse biological activities. This article delves into the biological activity of 1MeTIQ, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
- Molecular Formula : C10H13NO.BrH
- CAS Number : 25939-85-9
- IUPAC Name : 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol; hydrobromide
1MeTIQ exhibits a variety of biological activities primarily through the following mechanisms:
- Neuroprotection : It has been shown to protect neurons against neurotoxic agents such as MPTP and rotenone by antagonizing their effects and reducing oxidative stress through free radical scavenging .
- Monoamine Oxidase Inhibition : The compound inhibits monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine. This inhibition leads to increased levels of neurotransmitters in the brain, providing potential therapeutic effects in neurodegenerative diseases .
- Antidepressant-like Effects : Animal studies have demonstrated that 1MeTIQ exhibits antidepressant-like properties, suggesting its potential use in treating mood disorders .
Neuroprotective Effects
Research indicates that 1MeTIQ can mitigate neurotoxicity in various models. For instance:
- In SH-SY5Y cell lines, hydroxyl-substituted derivatives of 1MeTIQ showed reduced toxicity compared to unsubstituted variants. Specifically, certain derivatives exhibited enhanced neuroprotective efficacy against oxidative stress .
Antioxidant Properties
The compound's ability to scavenge free radicals contributes to its neuroprotective effects. This property is crucial in preventing cellular damage associated with neurodegenerative diseases.
Case Studies and Research Findings
A review of literature reveals several significant findings regarding the biological activity of 1MeTIQ:
Comparative Analysis with Related Compounds
To better understand the unique properties of 1MeTIQ, it is useful to compare it with similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
1,2,3,4-Tetrahydroisoquinoline | Lacks methyl and hydroxyl groups | Known for general neuroprotective properties but less potent than 1MeTIQ |
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | Contains additional hydroxyl groups | Exhibits different antioxidant activities |
1-Methyl-1,2,3,4-tetrahydroisoquinoline | Similar to 1MeTIQ but without hydroxyl group | Reduced reactivity and biological activity compared to 1MeTIQ |
Properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c1-7-10-3-2-9(12)6-8(10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAIMTCPZTZKBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)O.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25939-85-9 | |
Record name | 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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